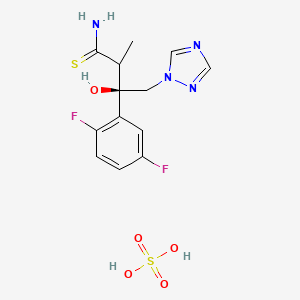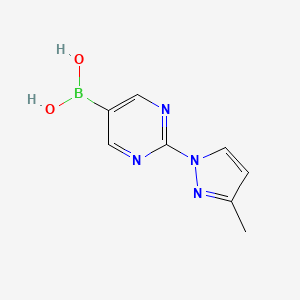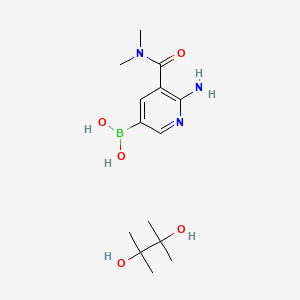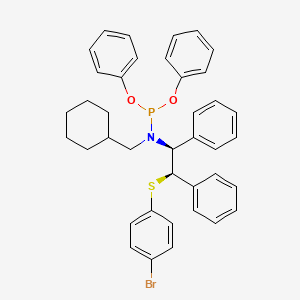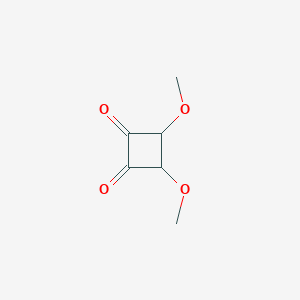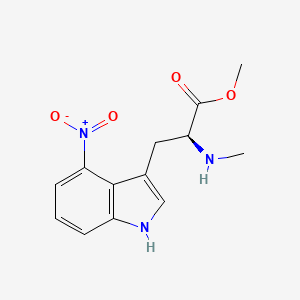![molecular formula C12H15NOS2 B14069893 Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SGM8 is a covalent allosteric inhibitor of human cytomegalovirus DNA polymerase subunit interactions. This compound has shown significant potential in inhibiting the replication of human cytomegalovirus, making it a valuable tool in antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of SGM8 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
SGM8 undergoes various chemical reactions, including:
Oxidation: SGM8 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on SGM8, altering its biological activity.
Substitution: SGM8 can participate in substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SGM8 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include various derivatives of SGM8, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound .
Wissenschaftliche Forschungsanwendungen
SGM8 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study covalent allosteric inhibition mechanisms.
Biology: Employed in research on viral replication and inhibition, particularly in the context of human cytomegalovirus.
Medicine: Investigated for its potential therapeutic applications in treating viral infections.
Wirkmechanismus
SGM8 exerts its effects by covalently binding to a specific lysine residue on the human cytomegalovirus DNA polymerase subunit. This binding disrupts the interaction between the polymerase subunits, thereby inhibiting the replication of the virus. The molecular targets and pathways involved include the DNA polymerase enzyme and its associated protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to SGM8 include other covalent allosteric inhibitors of viral polymerases, such as:
SGM7: Another inhibitor with a similar mechanism of action but different chemical structure.
SGM9: A derivative of SGM8 with modified functional groups to enhance its efficacy.
Uniqueness of SGM8
SGM8 is unique due to its specific binding affinity and covalent interaction with the human cytomegalovirus DNA polymerase subunit. This specificity makes it a powerful tool in antiviral research and a potential candidate for therapeutic development .
Eigenschaften
Molekularformel |
C12H15NOS2 |
|---|---|
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
5-(dimethylaminomethylidene)-3-methylsulfanyl-6,7-dihydro-2-benzothiophen-4-one |
InChI |
InChI=1S/C12H15NOS2/c1-13(2)6-8-4-5-9-7-16-12(15-3)10(9)11(8)14/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
SBORPYWLRSWZTD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C1CCC2=CSC(=C2C1=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


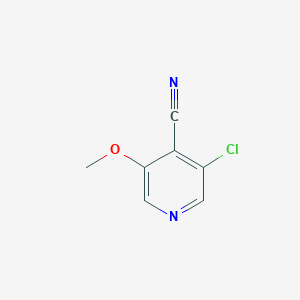
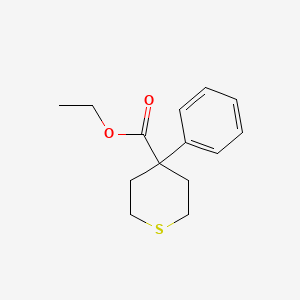
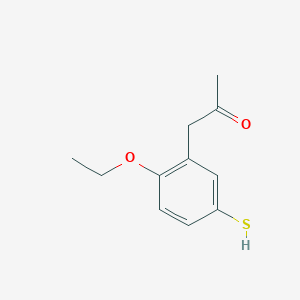

![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)
